![molecular formula C18H22ClN3 B14373322 1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 90125-67-0](/img/structure/B14373322.png)
1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves the reaction of 4-chloro-2-methylphenylamine with 2-(pyridin-2-yl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties.
1-(2-Pyridyl)piperazine: Studied for its potential therapeutic effects.
4-(2-Pyridyl)piperazine: Investigated for its biological activities.
Uniqueness
1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its combination of a chloro-substituted phenyl ring and a pyridinyl-ethyl group may result in unique interactions with biological targets.
Properties
CAS No. |
90125-67-0 |
|---|---|
Molecular Formula |
C18H22ClN3 |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C18H22ClN3/c1-15-14-16(19)5-6-18(15)22-12-10-21(11-13-22)9-7-17-4-2-3-8-20-17/h2-6,8,14H,7,9-13H2,1H3 |
InChI Key |
QJYRFDYUUGCWPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2CCN(CC2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(Amino-trimethylsilyl-trimethylsilylphosphanylidene-lambda5-phosphanyl)-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14373242.png)
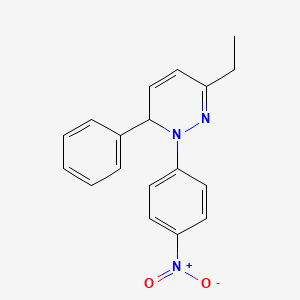
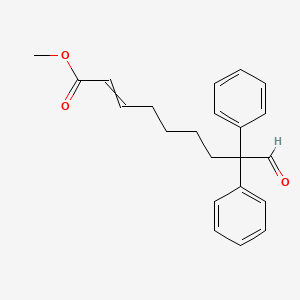
![2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol](/img/structure/B14373248.png)
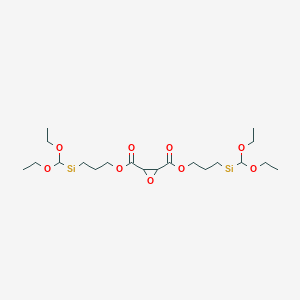
![N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide](/img/structure/B14373263.png)
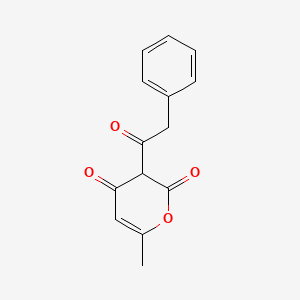
![2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14373271.png)

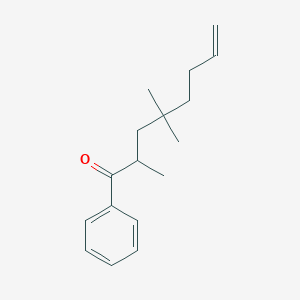
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14373295.png)
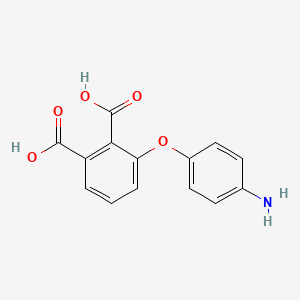
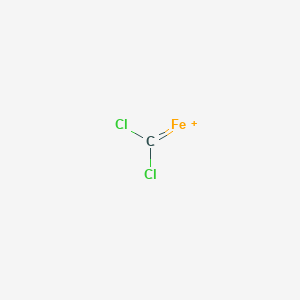
![2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14373314.png)
